Ethyl 5-iodo-1-benzofuran-2-carboxylate

Description

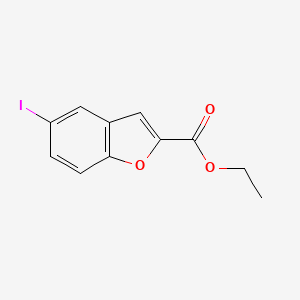

Ethyl 5-iodo-1-benzofuran-2-carboxylate is a halogenated derivative of benzofuran-2-carboxylic acid, featuring an iodine substituent at the 5-position of the benzofuran ring and an ethyl ester group at the 2-position. The iodine atom’s large atomic radius and polarizability impart unique electronic and steric properties, making this compound a valuable intermediate in cross-coupling reactions and drug discovery pipelines.

Properties

CAS No. |

929193-49-7 |

|---|---|

Molecular Formula |

C11H9IO3 |

Molecular Weight |

316.09 g/mol |

IUPAC Name |

ethyl 5-iodo-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 |

InChI Key |

QMGTZFYWQVHIAV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)I |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The iodo derivative has the highest molecular weight due to iodine’s atomic mass, which may reduce solubility in polar solvents compared to the bromo analog.

- The nitro group’s strong electron-withdrawing nature increases the acidity of adjacent protons, facilitating deprotonation in synthetic reactions .

- The bromo compound’s planar carboxyl group alignment (4.8° deviation from the benzofuran ring) suggests minimal steric distortion, favoring crystallographic applications .

Pharmacological and Industrial Relevance

- Iodo Compound: Potential in thyroid hormone analogs and PET imaging agents due to iodine’s isotopic versatility.

- Bromo Compound : Evaluated for kinase inhibition and antiviral activity, with structural data refined using SHELX software .

- Nitro Compound : Widely used in synthesizing benzofuran-based antibiotics and antifungals .

- Acetyloxy-Methyl Compound: Limited pharmacological data but explored in polymer chemistry for its ester stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.